7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline
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Overview
Description
“7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline” is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with at least two different elements in the ring members . Triazoles contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives, such as the compound , involves the fusion of proven antifungal lead 1,2,4-triazole with a fluorinated benzothiazole nucleus . This process, known as lead hybridization strategy, has been used to synthesize a novel series of fluorinated 1,2,4-triazolo .Molecular Structure Analysis
The molecular structure of triazole compounds, including “this compound”, is characterized by a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives are characterized by the presence of signals for C=O groups in their IR absorption spectra . The 1H-NMR spectrum of these compounds shows two singlet peaks assigned to the 1,2,4-triazole ring .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of triazole derivatives, including “7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline”, involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an ongoing race among scientists to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
7-fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN8/c1-12-22-23-16-4-5-17(24-27(12)16)25-6-8-26(9-7-25)18-14-3-2-13(19)10-15(14)20-11-21-18/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXBXADFHNAWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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